2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- is a chemical compound with the molecular formula C10H18N2O2. It is a member of the oxazolidinone class of compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring and an oxazolidinone ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- typically involves the reaction of piperidine derivatives with oxazolidinone precursors. One common method includes the cyclization of 4-piperidone with 2-amino-2-methyl-1-propanol under acidic conditions to form the oxazolidinone ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one
- 3-(2-Aminoethyl)-1,3-oxazolidin-2-one
- 4-Methyl-1,3-oxazolidin-2-one
Uniqueness
2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dimethyl group at the 4-position of the oxazolidinone ring enhances its stability and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4,4-dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2)7-14-9(13)12(10)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEFAAYVGLZSAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1C2CCNCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.